molecular formula C16H15NO3S B13662208 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole

1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole

Cat. No.: B13662208
M. Wt: 301.4 g/mol
InChI Key: FLQMUIXSDXDNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methyl group at the 1-position of the indole ring and a 4-(methylsulfonyl)phenoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis.

    Functionalization: The introduction of the 4-(methylsulfonyl)phenoxy group is achieved through nucleophilic substitution reactions. This involves reacting the indole core with 4-(methylsulfonyl)phenol under basic conditions.

    Methylation: The final step involves the methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler phenoxy derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Similar Compounds:

    2-(4-Methylsulfonylphenyl)indole: Shares the methylsulfonylphenyl group but differs in the position of substitution on the indole ring.

    1-Methyl-5-phenoxyindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive.

    1-Methyl-5-(4-methylphenoxy)indole: Contains a methyl group on the phenoxy ring instead of a sulfonyl group, affecting its chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the methylsulfonyl and phenoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-methyl-5-(4-methylsulfonylphenoxy)indole

InChI

InChI=1S/C16H15NO3S/c1-17-10-9-12-11-14(5-8-16(12)17)20-13-3-6-15(7-4-13)21(2,18)19/h3-11H,1-2H3

InChI Key

FLQMUIXSDXDNNP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)OC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.